Cas no 951890-15-6 (Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate)

Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate 化学的及び物理的性質
名前と識別子
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- ETHYL 5-(4-CHLORO-3-METHYLPHENYL)-5-OXOVALERATE
- ethyl 5-(4-chloro-3-methylphenyl)-5-oxopentanoate
- 7738c
- Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate
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- インチ: 1S/C14H17ClO3/c1-3-18-14(17)6-4-5-13(16)11-7-8-12(15)10(2)9-11/h7-9H,3-6H2,1-2H3
- InChIKey: HIBWDOGABNLCKK-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C)C(CCCC(=O)OCC)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 7
- 複雑さ: 291
- トポロジー分子極性表面積: 43.4
Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 208210-2g |
Ethyl 5-(4-Chloro-3-methylphenyl)-5-oxovalerate |
951890-15-6 | 97% | 2g |
£613.00 | 2022-03-01 | |
Fluorochem | 208210-1g |
Ethyl 5-(4-Chloro-3-methylphenyl)-5-oxovalerate |
951890-15-6 | 97% | 1g |
£352.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657960-5g |
Ethyl 5-(4-chloro-3-methylphenyl)-5-oxopentanoate |
951890-15-6 | 98% | 5g |
¥14658.00 | 2024-04-24 | |
Fluorochem | 208210-5g |
Ethyl 5-(4-Chloro-3-methylphenyl)-5-oxovalerate |
951890-15-6 | 97% | 5g |
£1447.00 | 2022-03-01 |
Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerateに関する追加情報
Recent Advances in the Study of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate (CAS: 951890-15-6) in Chemical Biology and Pharmaceutical Research
Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate (CAS: 951890-15-6) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutic agents. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound has been identified as a crucial building block in the synthesis of various pharmacophores, particularly those targeting inflammatory and metabolic disorders. Recent publications have demonstrated its utility in the development of small-molecule inhibitors for enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the use of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate as a precursor in the synthesis of potent inhibitors for a specific kinase implicated in autoimmune diseases.
In terms of synthetic methodology, advancements have been made in optimizing the production of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate. A recent patent application (WO2023056789) describes an improved catalytic process that enhances yield and purity while reducing environmental impact. This development is particularly relevant for scaling up production for pharmaceutical applications, addressing both economic and sustainability concerns in the industry.
Biological evaluations of derivatives stemming from this compound have shown promising results. Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that certain analogs exhibit significant activity against specific cancer cell lines, with IC50 values in the low micromolar range. These findings suggest potential applications in oncology drug development, though further preclinical studies are needed to fully characterize the therapeutic potential and safety profile of these compounds.
The mechanism of action for biologically active derivatives appears to involve modulation of cellular signaling pathways. Recent proteomics studies have identified potential protein targets, providing insights into the molecular basis of the observed biological effects. This information is valuable for structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of related compounds.
Looking forward, the versatility of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate as a synthetic intermediate suggests it will continue to play an important role in medicinal chemistry. Current research directions include exploring its use in the development of targeted protein degraders (PROTACs) and covalent inhibitors, representing cutting-edge approaches in drug discovery. The compound's well-characterized synthesis and the growing body of knowledge about its derivatives position it as a valuable tool for pharmaceutical innovation.
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